molecular formula C10H13N5O2 B3418769 (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol CAS No. 129706-34-9

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Cat. No.: B3418769
CAS No.: 129706-34-9
M. Wt: 235.24 g/mol
InChI Key: CZASVOKHBMDKGF-JKMUOGBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic nucleoside analogue of interest in biochemical and pharmacological research. This compound features a cyclopentane-1,2-diol moiety substituted with a 6-aminopurine base, a structure that suggests potential as a modulator of purinergic signalling pathways. Based on its structural similarity to other known nucleoside analogues, such as EHNA ((2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol), it is hypothesized to act as a potent inhibitor of adenosine deaminase (ADA) . ADA plays a critical role in purine metabolism by catalyzing the deamination of adenosine to inosine, thereby influencing extracellular adenosine levels and subsequent signalling through adenosine receptors . Inhibiting this enzyme can lead to increased local concentrations of adenosine, which modulates a wide range of physiological processes through P1 purinergic receptors . Consequently, this compound is a valuable research tool for investigating the pathophysiology of conditions where purinergic signalling is implicated. Its defined stereochemistry ((1R,2S,3R)) is crucial for its specific interaction with enzymatic targets and overall biological activity. This product is intended for research purposes to explore mechanisms of purinergic transmission, enzyme kinetics, and potential therapeutic pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(1R,2S,3R)-3-(6-aminopurin-9-yl)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASVOKHBMDKGF-JKMUOGBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925128
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129706-34-9, 125409-63-4
Record name rel-(1R,2S,3R)-3-(6-Amino-9H-purin-9-yl)-1,2-cyclopentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129706-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2',3'-Dihydroxycyclopentan-1'-yl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125409634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Amino-9H-purin-9-yl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.

    Introduction of the Purine Base: The purine base, specifically 6-amino-9H-purine, is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation steps.

    Enzymatic Synthesis: Employing enzymes to achieve regioselective and stereoselective synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the purine base.

    Substitution: The amino group on the purine base can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehydroxylated cyclopentane derivatives.

    Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of antiviral and anticancer agents.

    Biochemistry: Studied for its role in nucleoside analogs and their interactions with enzymes.

    Pharmacology: Investigated for its potential therapeutic effects and mechanisms of action.

    Industrial Chemistry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₅N₅O₃
  • Molecular Weight : 265.27 g/mol
  • Storage : Requires storage under inert atmosphere at 2–8°C for stability .
  • Chirality : Four chiral centers (1R,2S,3R,5R configuration), critical for biological activity .

Comparison with Structural Analogs

Fluorinated Analog: (1R,2S,3S,4R,5R)-3-(6-Aminopurin-9-yl)-4-fluoro-5-(2-hydroxyethyl)cyclopentane-1,2-diol

Key Features :

  • Modifications : Incorporates a fluorine atom at the 4-position and a 2-hydroxyethyl group at the 5-position.
  • Molecular Formula : C₁₂H₁₆FN₅O₃
  • Molecular Weight : 321.29 g/mol
  • Activity : Enhanced antiviral potency due to fluorine’s electronegativity, which improves binding to viral enzymes .
  • Synthesis: Prepared via nucleophilic substitution and purified using high-pressure methods (e.g., saturated tert-butanolic ammonia at 90°C for 3 hours) .

Comparison with Target Compound :

Parameter Target Compound (Aristeromycin) Fluorinated Analog
Substituents Hydroxyl groups only F, hydroxyethyl
Molecular Weight 265.27 321.29
Antiviral Efficacy Moderate High

Cyclopropylamino Derivative: (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol

Key Features :

  • Modifications: Cyclopropylamino group at the purine 6-position and hydroxymethyl on cyclopentane.
  • Molecular Formula : C₁₄H₂₀N₆O
  • Molecular Weight : 288.35 g/mol
  • Activity : Targets HIV reverse transcriptase with improved metabolic stability due to cyclopropyl group .
  • Synthesis : Achieved via coupling reactions between modified purines and cyclopentane precursors .

Comparison with Target Compound :

Parameter Target Compound (Aristeromycin) Cyclopropylamino Derivative
Purine Modification 6-Amino 6-Cyclopropylamino
Bioavailability Moderate High (lipophilic cyclopropane)

Ticagrelor-Related Compound: (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-propylthio-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Key Features :

  • Modifications : Triazolo-pyrimidine core with difluorophenyl and propylthio groups.
  • Molecular Formula : C₂₃H₂₈F₂N₆O₄S
  • Molecular Weight : 522.57 g/mol
  • Synthesis : Multi-step process involving cyclopropanation and nucleophilic substitutions .

Comparison with Target Compound :

Parameter Target Compound (Aristeromycin) Ticagrelor Analog
Core Structure Purine + cyclopentane Triazolo-pyrimidine + cyclopentane
Therapeutic Use Antiviral Cardiovascular

Hydroxymethyl Derivative: (1R,2S,3R,5R)-3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

Key Features :

  • Modifications : Additional hydroxymethyl group on cyclopentane.
  • Molecular Formula : C₁₁H₁₅N₅O₃ (identical to Aristeromycin but with hydroxymethyl)
  • Activity : Similar antiviral profile but altered pharmacokinetics due to increased hydrophilicity .

Comparison with Target Compound :

Parameter Target Compound (Aristeromycin) Hydroxymethyl Derivative
Hydrophilicity Lower Higher
Enzymatic Binding Moderate Enhanced (polar groups)

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Aristeromycin C₁₁H₁₅N₅O₃ 265.27 6-Amino, cyclopentane-diol
Fluorinated Analog C₁₂H₁₆FN₅O₃ 321.29 4-F, 5-hydroxyethyl
Cyclopropylamino Derivative C₁₄H₂₀N₆O 288.35 6-Cyclopropylamino
Ticagrelor Analog C₂₃H₂₈F₂N₆O₄S 522.57 Triazolo-pyrimidine core

Biological Activity

The compound (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic nucleoside analog that has garnered attention in medicinal chemistry and antiviral research. Its structure features a cyclopentane ring linked to a purine base, specifically 6-amino-9H-purine, which allows it to mimic naturally occurring nucleosides. This mimetic behavior is crucial for its biological activity, particularly in disrupting nucleic acid synthesis in pathogenic organisms.

The primary biological activity of this compound revolves around its ability to interfere with nucleic acid synthesis. It can be incorporated into DNA or RNA, leading to the inhibition of key enzymes such as DNA polymerase and reverse transcriptase. This incorporation disrupts normal replication processes, resulting in the termination of DNA or RNA chain elongation. Such mechanisms highlight its potential as an antiviral agent and a candidate for cancer therapy.

Synthesis

The synthesis of This compound typically involves several steps that have been optimized over time to improve yield and purity. The general synthetic route includes:

  • Formation of the cyclopentane framework.
  • Introduction of the purine base.
  • Functionalization at specific hydroxyl positions.

Biological Activity Studies

Numerous studies have explored the biological activity of this compound. Key findings include:

  • Inhibition Studies : The compound has shown effective competition with natural nucleosides for incorporation into nucleic acids, which alters enzymatic activity and provides insights into its potential as an antiviral agent.
  • Binding Affinities : Research indicates that it has significant binding affinities with various enzymes involved in nucleic acid metabolism, enhancing its potential therapeutic applications.

Comparative Analysis

To better understand the uniqueness of This compound , a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
9-(2',3'-dihydroxycyclopentan-1'-yl)adenineC10H13N5O2Contains a different sugar analog structure
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diolC11H15N5O3Features an additional hydroxymethyl group
3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diolC11H15N5O3Hydroxymethyl group alters solubility and reactivity

Case Studies

Recent case studies have illustrated the compound's potential in various applications:

  • Antiviral Activity : A study demonstrated that this compound effectively inhibited viral replication in vitro by disrupting the viral RNA synthesis process.
  • Cancer Research : Another investigation highlighted its ability to induce apoptosis in cancer cell lines through interference with DNA replication mechanisms.

Q & A

Q. What are the optimal synthetic routes for (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol, and how is stereochemical purity maintained?

Answer: The synthesis involves multi-step reactions starting from cyclopentane derivatives. Key steps include:

  • Pd-catalyzed cross-coupling (e.g., Pd(CH₃CN)₂Cl₂ with tributylvinyltin) to introduce the purine moiety .
  • Acid hydrolysis (1N HCl reflux) to remove protecting groups like methoxymethyl (MOM) .
  • Stereochemical control via chiral starting materials and anhydrous conditions (argon atmosphere) to preserve the (1R,2S,3R) configuration .
  • Purification : Silica gel chromatography and HPLC achieve >95% enantiomeric excess .

Q. Which analytical techniques confirm the compound’s structure and purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies cyclopentane proton couplings (e.g., δ 4.2–5.1 ppm for diol protons) and adenine aromatic signals .
  • HRMS : Validates molecular weight (e.g., m/z 505.2961 [M+H]⁺ with <2 ppm error) .
  • HPLC : C18 columns (e.g., 90:10 H₂O:MeCN mobile phase) assess purity (>99%) .
  • UV spectroscopy : λmax ~260 nm confirms adenine conjugation .

Q. How is the compound’s aqueous solubility determined, and what formulation strategies improve bioavailability?

Answer:

  • Solubility assays : Shake-flask method in PBS (pH 7.4) at 25°C, quantified via UV absorbance .
  • Formulation : Use of co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes enhances solubility for in vivo studies .

Q. What in vitro assays evaluate its antiviral or antileukemic activity?

Answer:

  • Antiviral : Plaque reduction assays in Vero cells infected with herpes simplex virus (HSV-1), measuring EC₅₀ values .
  • Antileukemic : MTT assays on MLL-rearranged leukemia cell lines (e.g., MV4-11), comparing IC₅₀ to adenosine analogs .

Advanced Research Questions

Q. How can enantioselective synthesis of specific stereoisomers be achieved for structure-activity relationship (SAR) studies?

Answer:

  • Chiral auxiliaries : Use (1R,2S)-cyclopropylamine derivatives to direct stereochemistry during purine coupling .
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of diacetate intermediates (e.g., compound 6 in ) isolates desired enantiomers .

Q. What computational methods predict binding affinity to viral polymerases or epigenetic targets?

Answer:

  • Molecular docking : AutoDock Vina simulations against HSV-1 thymidine kinase (PDB: 2KI5) or DOT1L methyltransferase (PDB: 4H12) .
  • MD simulations : GROMACS-based 100-ns trajectories assess binding stability (RMSD <2 Å) .

Q. How does the compound resist enzymatic degradation by phosphorylases compared to natural nucleosides?

Answer:

  • Metabolic stability assays : Incubation with human purine nucleoside phosphorylase (PNP) at 37°C, monitored via HPLC. The carbocyclic backbone reduces cleavage rates by >50% compared to adenosine .
  • Modifications : C2′-methyl substitution further inhibits enzyme recognition .

Q. What crystallographic methods resolve its 3D structure and intermolecular interactions?

Answer:

  • Single-crystal X-ray diffraction : Crystals grown in ethanol/water (7:3) at 4°C, with data collected at 100 K (resolution <1.0 Å). Hydrogen-bonding networks between diol OH groups and adenine N7 are mapped .

Q. How are prodrug derivatives synthesized to enhance tissue penetration?

Answer:

  • Acetylation : React hydroxyl groups with acetyl chloride in pyridine (e.g., diacetate prodrug in ) .
  • Phosphorylation : Use POCl₃ to generate monophosphate esters for improved cellular uptake .

Q. What in vivo models assess pharmacokinetics and toxicity?

Answer:

  • Rodent studies : IV/PO administration in Sprague-Dawley rats, with plasma half-life calculated via LC-MS/MS. Tissue distribution (e.g., liver, kidney) is quantified .
  • Toxicity : Acute dose-ranging studies (10–100 mg/kg) monitor ALT/AST levels and histological changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol
Reactant of Route 2
Reactant of Route 2
(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.